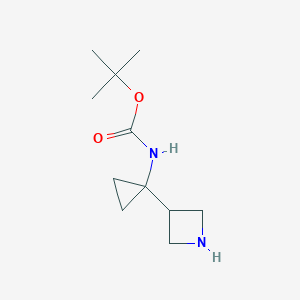![molecular formula C9H8N2O3S B1321590 5-噻吩-2-基-[1,2,4]恶二唑-3-羧酸乙酯 CAS No. 40019-37-2](/img/structure/B1321590.png)
5-噻吩-2-基-[1,2,4]恶二唑-3-羧酸乙酯
描述
Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate, also known as ETOC, is a chemical compound that has gained increasing attention in the field of scientific research due to its potential applications in various fields. ETOC is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
科学研究应用
1. 药理学潜力
5-噻吩-2-基-[1,2,4]恶二唑-3-羧酸乙酯及其衍生物因其多样的药理学潜力而被确认为药理活性的关键支架。这些杂环系统,特别是 1,3,4-恶二唑,被发现具有抗菌、抗炎、镇痛、抗肿瘤、抗结核和抗病毒活性。这些化合物的结构独特性使它们能够与各种酶和受体发生氢键相互作用,增强其药理活性(Lelyukh,2019; Verma 等,2019; Wang 等,2022)。
2. 化学和药物合成
1,3,4-恶二唑和 1,2,4-恶二唑衍生物的合成一直是药物化学中的重点,因为它们具有良好的物理、化学和药代动力学特性。这些化合物在新药开发中起着关键作用,在药物化学中提供广泛的应用,例如抗癌剂、抗真菌剂、抗菌剂和抗炎剂。合成方法包括 1,2-二酰肼的分子内脱水和肼基羧酸酰肼与二硫化碳的相互作用等(Kayukova,2005; Karpenko 等,2020; Nayak 和 Poojary,2019)。
3. 在材料科学和有机电子学中的应用
除了在药理学中的突出作用外,1,3,4-恶二唑支架也因其在材料科学和有机电子学中的应用而受到认可。这些化合物用于聚合物、发光材料、电子传输材料和缓蚀剂。它们的高光致发光量子产率、优异的热和化学稳定性以及潜在的配位位点使它们成为各种应用(包括金属离子传感器和化学传感器)的突出选择(Rana 等,2020; Sharma 等,2022; Salimgareeva 和 Kolesov,2005)。
安全和危害
未来方向
Oxadiazoles have established their potential for a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . The current compilation covers the synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles, and other miscellaneous applications . This suggests a promising future for the development and application of Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate and similar compounds.
作用机制
Target of Action
Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate belongs to the class of 1,2,4-oxadiazoles, which have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities Similar compounds have been studied for their action againstTrypanosoma cruzi cysteine protease cruzain , suggesting potential targets in infectious diseases.
Mode of Action
It’s known that 1,2,4-oxadiazoles interact with their targets, leading to changes that result in their anti-infective activities . For instance, some compounds have been studied for their interaction with Trypanosoma cruzi cysteine protease cruzain using molecular docking .
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that this compound may interfere with the biochemical pathways of the infectious agents, leading to their inhibition or destruction.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that this compound may lead to the inhibition or destruction of infectious agents at the molecular and cellular levels.
生化分析
Biochemical Properties
Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound interacts with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties .
Cellular Effects
Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate has notable effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting cell proliferation . The compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, such as acetylcholinesterase, inhibiting their activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, the compound can activate or inhibit various signaling pathways by interacting with specific receptors or kinases, leading to downstream effects on gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate have been studied over different time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination .
Transport and Distribution
Within cells and tissues, Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution . The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in certain tissues . Additionally, its distribution can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . In the mitochondria, it can influence mitochondrial function and energy metabolism, while in the nucleus, it can affect gene expression by interacting with transcription factors and other nuclear proteins .
属性
IUPAC Name |
ethyl 5-thiophen-2-yl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-2-13-9(12)7-10-8(14-11-7)6-4-3-5-15-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYPIRIAQVXZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229090 | |
| Record name | Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40019-37-2 | |
| Record name | Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40019-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)
![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)






